molecular formula C9H7BrO2 B15314054 2-(3-Bromophenyl)oxetan-3-one

2-(3-Bromophenyl)oxetan-3-one

Cat. No.: B15314054
M. Wt: 227.05 g/mol
InChI Key: CPCGCNJWEUERMQ-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)oxetan-3-one is a chemical compound featuring an oxetane ring substituted with a bromophenyl group. Oxetanes are four-membered cyclic ethers known for their ring strain and unique reactivity. The presence of the bromophenyl group adds further complexity and potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)oxetan-3-one typically involves the formation of the oxetane ring followed by the introduction of the bromophenyl group. One common method is the Paternò–Büchi reaction, a [2+2] cycloaddition of carbonyl compounds with alkenes under UV light. This method can be adapted to introduce the bromophenyl group onto the oxetane ring.

Industrial Production Methods: Industrial production of oxetane derivatives often involves the use of preformed oxetane-containing building blocks. These building blocks can be further functionalized through various chemical reactions to introduce desired substituents, such as the bromophenyl group .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromophenyl)oxetan-3-one undergoes several types of chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form various oxygenated products.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides or ketones, while reduction can produce alcohols .

Scientific Research Applications

2-(3-Bromophenyl)oxetan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)oxetan-3-one involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as enzymes or receptors, to exert their effects. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

    Oxetan-3-one: A simpler oxetane derivative without the bromophenyl group.

    3-Bromooxetane: An oxetane ring with a bromine atom directly attached to the ring.

    Phenyl oxetane: An oxetane ring substituted with a phenyl group without the bromine atom.

Uniqueness: 2-(3-Bromophenyl)oxetan-3-one is unique due to the combination of the oxetane ring and the bromophenyl group. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C9H7BrO2

Molecular Weight

227.05 g/mol

IUPAC Name

2-(3-bromophenyl)oxetan-3-one

InChI

InChI=1S/C9H7BrO2/c10-7-3-1-2-6(4-7)9-8(11)5-12-9/h1-4,9H,5H2

InChI Key

CPCGCNJWEUERMQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C(O1)C2=CC(=CC=C2)Br

Origin of Product

United States

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